5-nitro-2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}benzonitrile
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Description
Scientific Research Applications
- Nitrogen-rich salts : Researchers have explored the synthesis of energetic salts based on the combination of 1,2,4-triazole and 1,2,3-triazole derivatives. These compounds exhibit promising properties for use in propellants and explosives .
- Thermally robust materials : A novel nitrogen-rich energetic material, 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole , was synthesized. Its single-crystal X-ray analysis revealed interesting conformational isomerism associated with the configuration of pyrazole as a cation .
- 5-Amino-1H-1,2,4-triazole-3-carbohydrazide salts : These salts exhibit extensive hydrogen bonding interactions between cations and anions, leading to a complex 3D network. This contributes to their high density, insensitivity, and thermal stability .
- 5-Nitro-2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}benzonitrile is available as a specialty product for proteomics research. Its molecular formula is C16H12N6O2, and it can be purchased from Santa Cruz Biotechnology .
Energetic Materials and Propellants
Hydrogen Bonding Networks
Proteomics Research
properties
IUPAC Name |
5-nitro-2-[4-(1,2,4-triazol-1-ylmethyl)anilino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O2/c17-8-13-7-15(22(23)24)5-6-16(13)20-14-3-1-12(2-4-14)9-21-11-18-10-19-21/h1-7,10-11,20H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNLQPWECUWQSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)NC3=C(C=C(C=C3)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}benzonitrile |
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